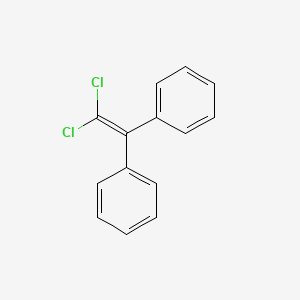
Ethene, 1,1-diphenyl-2,2-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene, 1,1-diphenyl-2,2-dichloro- is an organic compound with the molecular formula C14H10Cl2. It is characterized by the presence of two phenyl groups and two chlorine atoms attached to an ethene backbone. This compound is known for its unique chemical properties and has been studied extensively in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1-diphenyl-2,2-dichloro- typically involves the reaction of diphenylacetylene with chlorine gas under controlled conditions. The reaction proceeds through the addition of chlorine across the triple bond of diphenylacetylene, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethene, 1,1-diphenyl-2,2-dichloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethene, 1,1-diphenyl-2,2-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alkanes or alkenes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of diphenylethane or diphenylethylene.
Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethene, 1,1-diphenyl-2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethene, 1,1-diphenyl-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene: Similar in structure but contains hydroxyl groups instead of phenyl groups.
Ethylene, 1,2-dichloro-: Contains two chlorine atoms but lacks the phenyl groups.
1,1-Diphenylethylene: Similar in structure but lacks the chlorine atoms.
Uniqueness
Ethene, 1,1-diphenyl-2,2-dichloro- is unique due to the presence of both phenyl and chlorine groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2779-69-3 |
|---|---|
Molecular Formula |
C14H10Cl2 |
Molecular Weight |
249.1 g/mol |
IUPAC Name |
(2,2-dichloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H10Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
GVLRAPLHURDGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















